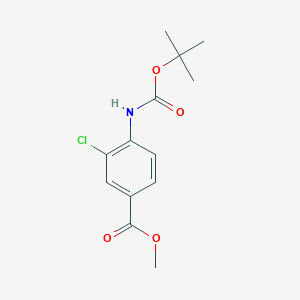
5-Methyl-2-(trifluoromethylthio)chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(trifluoromethylthio)chlorobenzene is a chemical compound that belongs to the class of chlorobenzenes. It is characterized by the presence of a trifluoromethylthio group and a chlorine atom attached to a benzene ring. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 5-Methyl-2-(trifluoromethylthio)chlorobenzene typically involves the introduction of the trifluoromethylthio group to a chlorobenzene derivative. One common method includes the reaction of 5-methyl-2-chlorobenzenethiol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters are common in industrial settings to enhance efficiency and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-(trifluoromethylthio)chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the trifluoromethylthio group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium tert-butoxide, and various alkyl halides.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate are used.
Reduction Reactions: Reagents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include benzene derivatives without the trifluoromethylthio group.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(trifluoromethylthio)chlorobenzene is utilized in several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, materials science, and environmental studies.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-(trifluoromethylthio)chlorobenzene involves its interaction with specific molecular targets. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes. The chlorine atom can participate in various binding interactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-2-(trifluoromethylthio)chlorobenzene
- 5-Methyl-2-(trifluoromethylthio)fluorobenzene
- 5-Methyl-2-(trifluoromethylthio)bromobenzene
Uniqueness
5-Methyl-2-(trifluoromethylthio)chlorobenzene is unique due to the specific positioning of the trifluoromethylthio group and the chlorine atom on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
2-chloro-4-methyl-1-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3S/c1-5-2-3-7(6(9)4-5)13-8(10,11)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHUZEKHVDHIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate](/img/structure/B6322885.png)






![4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6322945.png)

![1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, 90%](/img/structure/B6322956.png)



